molecular formula C26H25N3O2S B11327548 4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11327548
M. Wt: 443.6 g/mol
InChI Key: OKHVVBCGJPWCON-UHFFFAOYSA-N
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Description

4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a naphthalene ring, an ethoxyphenyl group, and a cyclopenta[d]pyrimidin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, which is used to form the triazole ring . This reaction typically involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit protein kinases involved in cell signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-(4-ETHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H25N3O2S

Molecular Weight

443.6 g/mol

IUPAC Name

4-[amino(naphthalen-1-yl)methyl]sulfanyl-1-(4-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C26H25N3O2S/c1-2-31-19-15-13-18(14-16-19)29-23-12-6-11-22(23)25(28-26(29)30)32-24(27)21-10-5-8-17-7-3-4-9-20(17)21/h3-5,7-10,13-16,24H,2,6,11-12,27H2,1H3

InChI Key

OKHVVBCGJPWCON-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SC(C4=CC=CC5=CC=CC=C54)N

Origin of Product

United States

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